3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo-

Description

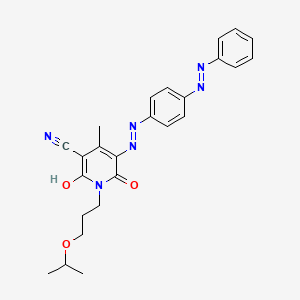

The compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-[3-(1-methylethoxy)propyl]-2-oxo-5-[[4-(phenylazo)phenyl]azo]- (CAS: 85136-74-9) is a structurally complex derivative of 3-pyridinecarbonitrile. Its molecular framework includes:

- A dihydro-2-oxo-pyridine core.

- A hydroxyl group at position 4.

- A methyl group at position 2.

- A branched methylethoxypropyl substituent at position 1.

- Two phenylazo groups at position 5, forming a bis-azo linkage.

Properties

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-17(2)34-15-7-14-31-24(32)22(16-26)18(3)23(25(31)33)30-29-21-12-10-20(11-13-21)28-27-19-8-5-4-6-9-19/h4-6,8-13,17,32H,7,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNTYRRNNIMMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029357 | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-74-9 | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Cyanopyridine Core

- Ammoxidation of 3-methylpyridine: This industrially relevant method involves passing 3-methylpyridine vapor with ammonia and oxygen over a catalyst such as vanadium oxide at elevated temperatures (~400-450 °C). The reaction yields 3-cyanopyridine with high selectivity and yield, serving as the foundational building block.

Functionalization of Pyridine Ring

Hydroxylation and methylation: Hydroxyl groups can be introduced via selective oxidation or substitution reactions, often using reagents like p-toluenesulfonic acid for hydrolysis of intermediates. Methyl groups are introduced through alkylation using methyl halides or methylating agents under basic conditions.

Alkoxypropyl substitution: The 1-(3-(1-methylethoxy)propyl) substituent is typically introduced by nucleophilic substitution using alkoxyalkyl halides or via Michael addition reactions involving enones and malononitrile derivatives in alcoholic media with potassium hydroxide as a base.

Azo Group Formation

Diazotization: Aromatic amines are converted to diazonium salts by treatment with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

Azo coupling: The diazonium salts are then reacted with activated aromatic compounds (phenols or anilines) under controlled pH to form azo bonds. The coupling reaction is sensitive to pH and temperature to avoid decomposition and side reactions.

Bis(phenylazo) derivatives: The compound contains bis(phenylazo) groups, which are synthesized by sequential azo coupling steps or by coupling bis(2-propen-1-ones) with malononitrile in alcoholic KOH solution, as demonstrated in related bis(3-pyridinecarbonitrile) derivatives.

Oxidation and Cyclization

Oxidation: Mild oxidants such as m-chloroperoxybenzoic acid (mCPBA) are used to oxidize sulfur or other heteroatoms when present, or to convert alcohol intermediates to ketones, ensuring the 2-oxo functionality is introduced without damaging azo groups.

Cyclization: Michael addition followed by intramolecular cyclization is a key step to form the dihydro and oxo ring systems, often facilitated by base catalysis (e.g., KOH) in alcoholic solvents.

Reaction Conditions and Optimization Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Ammoxidation | 3-Methylpyridine, NH3, O2, V2O5 catalyst | 400-450 | Gas phase | Industrial scale, high selectivity |

| Hydroxylation/Alkylation | p-Toluenesulfonic acid, methyl halides, bases | 25-80 | Alcohols, DMF | Controlled to avoid over-oxidation |

| Diazotization | NaNO2, HCl | 0-5 | Aqueous | Low temp to stabilize diazonium salts |

| Azo coupling | Diazonium salt + phenol/aniline | 0-25 | Aqueous/Alcohol | pH control critical for yield and selectivity |

| Michael addition | Malononitrile, bis(2-propen-1-ones), KOH | 25-60 | Alcohol | Forms pyridinecarbonitrile derivatives |

| Oxidation | mCPBA or similar oxidant | 0-30 | Organic solvent | Mild conditions to preserve azo groups |

Research Findings and Yield Data

The ammoxidation step typically yields 3-cyanopyridine with 70-85% efficiency under optimized industrial conditions.

Michael addition followed by cyclization reactions yield bis(3-pyridinecarbonitrile) derivatives in moderate to good yields (60-80%) depending on the substituents and reaction time.

Azo coupling reactions generally proceed with high regioselectivity and yields ranging from 65-90%, contingent on the aromatic substrates and pH control.

Oxidation steps using mCPBA achieve conversion yields above 75% with minimal side products.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Intermediates | Yield Range (%) | Critical Parameters |

|---|---|---|---|

| Ammoxidation of 3-methylpyridine | NH3, O2, V2O5 catalyst | 70-85 | Temperature, catalyst activity |

| Hydroxylation/Alkylation | p-Toluenesulfonic acid, methyl halides | 60-80 | Reaction time, solvent choice |

| Diazotization | NaNO2, HCl | >90 | Temperature control |

| Azo coupling | Diazonium salt, phenol/aniline | 65-90 | pH, temperature |

| Michael addition & cyclization | Malononitrile, bis(2-propen-1-ones), KOH | 60-80 | Base concentration, solvent |

| Oxidation | mCPBA | 75+ | Oxidant amount, reaction time |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.

Reduction: Reduction reactions can modify the azo groups, leading to different structural forms.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 3-pyridinecarbonitrile derivatives as antitumor agents. A study focused on the design and synthesis of novel compounds based on this structure demonstrated significant anti-cancer activity against various human cancer cell lines. The compounds exhibited IC50 values ranging from 2.4 to 7.2 μM, indicating their potency compared to established chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism involves the inhibition of survivin, an anti-apoptotic protein overexpressed in many tumors. Molecular docking studies revealed that these compounds effectively bind to the BIR domain of survivin, disrupting its function and promoting apoptosis in cancer cells .

Agricultural Applications

Pesticide Development

3-Pyridinecarbonitrile serves as a key precursor in the synthesis of various pesticides. Its derivatives are being explored for their efficacy in pest control due to their biological activity against specific pests and pathogens . For instance, compounds derived from this structure have shown promise in targeting insecticidal properties without harming beneficial organisms.

Material Science

TADF Emitters

In materials science, derivatives of 3-pyridinecarbonitrile have been investigated as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). These materials are crucial for developing energy-efficient lighting and display technologies due to their ability to emit light with minimal energy loss .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Compounds exhibit IC50 values between 2.4 - 7.2 μM |

| Inhibition of survivin | Effective binding to survivin's BIR domain | |

| Agricultural Science | Pesticide synthesis | Biological activity against pests |

| Material Science | TADF emitters for OLEDs | Enhanced efficiency in light emission |

Case Studies

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated the antitumor effects of various derivatives of 3-pyridinecarbonitrile against human liver (Huh7), glioma (U251), and melanoma (A375) cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through survivin pathway modulation .

Case Study 2: Pesticide Development

Research conducted on the synthesis of new pesticides from 3-pyridinecarbonitrile derivatives showed promising results in field trials. These compounds demonstrated effective pest control while exhibiting low toxicity to non-target species, thus supporting their potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- involves its interaction with various molecular targets. The azo groups can undergo tautomeric transformations, which play a crucial role in its chromophoric properties . The compound’s interactions with biological molecules are primarily through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar 3-Pyridinecarbonitrile Derivatives

Structural and Functional Group Variations

Key Comparative Findings

Pharmacological Activity: The benzimidazole-containing derivatives (e.g., compounds 382–385) exhibit potent vasodilation, likely due to their planar aromatic systems enhancing receptor interactions. In contrast, the target compound’s bis-azo groups may limit bioavailability or introduce toxicity risks .

Material Science Applications: Fluorescent emitters with carbazole or diphenylamino groups achieve high electroluminescence efficiency (e.g., 14–18% external quantum efficiency) due to extended π-conjugation. The target compound’s azo groups may instead absorb visible light, making it suitable as a dye but ineffective for emission .

This highlights the importance of substituent selection in industrial applications .

Structural Interactions: Hydrogen-bonding studies of 3-pyridinecarbonitrile-pentachlorophenol complexes reveal that electron-withdrawing groups (e.g., cyano) enhance adduct stability. The target compound’s hydroxyl and azo groups may similarly influence solubility or reactivity .

Biological Activity

3-Pyridinecarbonitrile derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in anticancer, antibacterial, and vasodilatory effects. This article explores the biological activity of the specific compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a complex heterocyclic structure that incorporates multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step chemical reactions starting from simpler pyridine derivatives. For instance, research has demonstrated the synthesis of various pyridinecarbonitrile derivatives through cyclization and functionalization techniques .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridinecarbonitrile derivatives. For example, a series of synthesized compounds showed remarkable activity against various cancer cell lines including A549 (lung), HEPG2 (liver), and HCT116 (colon). Among these, certain derivatives exhibited IC50 values as low as 2.3 µmol/L, indicating potent cytotoxicity . The mechanism is believed to involve inhibition of specific kinases critical for cancer cell proliferation.

Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives

| Compound ID | Cell Line | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| 8b | A549 | 2.9 | CDK Inhibition |

| 8b | HEPG2 | 2.6 | CDK Inhibition |

| 8b | HCT116 | 2.3 | CDK Inhibition |

Antibacterial and Antifungal Activity

In addition to anticancer effects, some pyridinecarbonitriles have demonstrated antibacterial and antifungal activities. The structural motif allows for interaction with bacterial enzymes or membranes, leading to inhibition of growth. For instance, compounds derived from cyanopyridine scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Vasodilatory Effects

Research has also indicated that certain pyridinecarbonitrile derivatives possess vasodilatory properties , making them potential candidates for treating cardiovascular diseases. The mechanism involves the relaxation of vascular smooth muscle through the modulation of calcium channels or nitric oxide pathways .

Case Study: Vasodilation Activity

A study focused on novel bis(3-pyridinecarbonitrile) derivatives illustrated significant vasodilatory effects in animal models. The compounds were tested for their ability to induce relaxation in isolated aortic rings, showing promise for further development in cardiovascular therapeutics .

Q & A

Q. Example protocol :

Synthesize the azo precursor via diazotization of 4-aminophenyl derivatives.

Condense with 1,2-dihydro-6-hydroxy-4-methylpyridinone using NaOAc in refluxing acetic acid.

Introduce the 3-(1-methylethoxy)propyl group via nucleophilic substitution .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

Combine IR, NMR, and MS for comprehensive characterization:

- IR spectroscopy : Confirm the presence of CN (~2,220 cm⁻¹), C=O (~1,710 cm⁻¹), and OH (~3,400 cm⁻¹) groups .

- 1H NMR : Identify substituent environments:

- Methyl groups : Peaks at δ 2.2–2.4 ppm (singlet for CH₃).

- Aromatic protons : Multiplets at δ 6.5–8.0 ppm (phenylazo groups) .

- 13C NMR : Detect quaternary carbons (e.g., carbonyl at δ 165–171 ppm, nitrile at δ 116–117 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., M⁺ peak at m/z 403–500 range) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Emergency measures : In case of exposure, rinse with water for 15 minutes and consult a physician. Provide SDS with CAS 144967-96-4 for medical reference .

Advanced: How can reaction conditions be optimized to improve yields of the (phenylazo)phenylazo substituent?

Answer:

- Temperature control : Lower diazotization temps (0–5°C) stabilize reactive intermediates .

- Catalyst screening : Test alternatives to NaOAc (e.g., K₂CO₃ or ionic liquids) to enhance coupling efficiency.

- Solvent polarity : Adjust acetic acid/anhydride ratios to solubilize intermediates without side reactions .

- Monitoring : Use TLC or HPLC to track azo bond formation (λmax ~450–500 nm for aromatic azo compounds) .

Data contradiction note : Yields may drop above 120°C due to azo group thermal decomposition .

Advanced: How to resolve discrepancies in NMR data for structurally similar derivatives?

Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO amplifies deshielding of aromatic protons .

- Substituent electronic effects : Electron-withdrawing groups (e.g., CN) downfield-shift adjacent protons (δ +0.3–0.5 ppm) .

- Dynamic effects : Rotameric equilibria in methoxypropyl chains can split peaks; use variable-temperature NMR .

Example : In , the =CH proton in 11a appears at δ 7.94 ppm, while analogous protons in 11b are δ 8.01 ppm due to para-cyano substitution .

Advanced: What computational approaches predict the reactivity of the azo groups in photochemical studies?

Answer:

- DFT calculations : Model HOMO-LUMO gaps to assess azo bond stability. Lower gaps (<3 eV) suggest higher photoreactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

- MD simulations : Predict solvation effects on azo tautomerism in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.